molecular formula C13H8F3NO3 B571782 4-(4-Trifluoromethoxyphenyl)picolinic acid CAS No. 1261656-56-7

4-(4-Trifluoromethoxyphenyl)picolinic acid

Cat. No. B571782
M. Wt: 283.206
InChI Key: ZHWHBJVHBOLMHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Trifluoromethoxyphenyl)picolinic acid is a compound with the molecular formula C13H8F3NO3 . It is a pyridine carboxylate metabolite of tryptophan . The compound plays a key role in zinc transport .


Synthesis Analysis

The synthesis of picolinic acid involves a side branch of the kynurenine pathway (KP), which involves enzymatic shunting of an aminocarboxysemialdehyde intermediate toward picolinic acid . The direct synthesis of 4-chloropicolinyl chloride from picolinic acid using thionyl chloride has also been reported .


Molecular Structure Analysis

The molecular structure of 4-(4-Trifluoromethoxyphenyl)picolinic acid involves a six-member ring structure . The fluorine atoms from the trifluoromethoxy group couple with aromatic ring protons .


Chemical Reactions Analysis

Picolinic Acid is an endogenous metabolite of L-tryptophan (TRP) that has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 283.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound also has a rotatable bond count of 3 .

Scientific Research Applications

Anabolic Effect on Bone

  • Scientific Field : Biomedical Science
  • Application Summary : Picolinic acid, a catabolite of tryptophan, has been found to have an anabolic effect on bone in vivo. It induces in vitro osteogenic differentiation of mesenchymal stem cells .
  • Methods of Application : The study demonstrated the effect of picolinic acid on bone by increasing bone formation, bone mass, and bone strength in normal and ovariectomized C57BL/6 mice .
  • Results : The activation of osteogenic pathways triggered an osteoanabolic response without any cross-related effects on mineral absorption or calciotropic hormones. Picolinic acid was well tolerated and absorbed with no side effects, making it a potential candidate for the treatment of osteoporosis .

Anticancer Activities

  • Scientific Field : Oncology
  • Application Summary : Rhenium (I) tricarbonyl complexes of picolinic acid and its fluorinated complex derivatives have shown in vitro anticancer activities against lung cancer cells .
  • Methods of Application : The complexes were synthesized using the ‘2 + 1’ mixed ligand approach with an average yield of 84%. They were characterized using various spectroscopic techniques .
  • Results : The in vitro biological screening on Vero (healthy mammalian), HeLa (cervical carcinoma), and A549 (lung cancer) cells revealed one toxic complex, fac- [Re (Pico) (CO) 3 (H 2 O)], with respective LC 50 values of 9.0 ± 0.9, 15.8 ± 4.9 (SI = 0.570) and 20.9 ± 0.8 (SI = 0.430) μg/mL .

Antiviral Activity

  • Scientific Field : Virology
  • Application Summary : Picolinic acid has shown broad-spectrum antiviral activity against SARS-CoV-2 and Influenza A virus .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : Initial toxicity studies in BALB/c mice showed that picolinic acid was non-toxic at 20 mg/kg through both intraperitoneal (IP) and oral administration .

Broad-Spectrum Antiviral Activity

  • Scientific Field : Virology
  • Application Summary : Picolinic acid, a natural compound produced by mammalian cells, has been found to block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : Picolinic acid inhibits enveloped virus entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis . In pre-clinical animal models, picolinic acid exhibits promising antiviral efficacy against SARS-CoV-2 and influenza A virus .

Anti-Infective and Immunomodulator

  • Scientific Field : Immunology
  • Application Summary : Picolinic acid, a pyridine carboxylate metabolite of tryptophan, acts as an anti-infective and immunomodulator .
  • Methods of Application : Picolinic acid is produced in approximately 25-50 mg quantities by the body on a daily basis through the breakdown of tryptophan .
  • Results : As a therapeutic agent, picolinic acid works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function . ZFPs are involved in viral replication and packaging as well as normal cell homeostatic functions .

Treatment of Acne Vulgaris and Herpes

  • Scientific Field : Dermatology
  • Application Summary : Picolinic acid has been investigated for use in the treatment of acne vulgaris, herpes, and other viral infections .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results or outcomes obtained were not detailed in the source .

Broad-Spectrum Antiviral Activity

  • Scientific Field : Virology
  • Application Summary : Picolinic acid, a natural compound produced by mammalian cells, has been found to block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : Picolinic acid inhibits enveloped virus entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis . More importantly, in pre-clinical animal models, picolinic acid exhibits promising antiviral efficacy against SARS-CoV-2 and influenza A virus .

Anti-Infective and Immunomodulator

  • Scientific Field : Immunology
  • Application Summary : Picolinic acid, a pyridine carboxylate metabolite of tryptophan, acts as an anti-infective and immunomodulator .
  • Methods of Application : Picolinic acid is produced in approximately 25-50 mg quantities by the body on a daily basis through the breakdown of tryptophan .
  • Results : As a therapeutic agent, picolinic acid works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function . ZFPs are involved in viral replication and packaging as well as normal cell homeostatic functions .

Treatment of Acne Vulgaris and Herpes

  • Scientific Field : Dermatology
  • Application Summary : Picolinic acid has been investigated for use in the treatment of acne vulgaris, herpes, and other viral infections .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results or outcomes obtained were not detailed in the source .

properties

IUPAC Name

4-[4-(trifluoromethoxy)phenyl]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)20-10-3-1-8(2-4-10)9-5-6-17-11(7-9)12(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWHBJVHBOLMHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=C2)C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688244
Record name 4-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Trifluoromethoxyphenyl)picolinic acid

CAS RN

1261656-56-7
Record name 4-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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